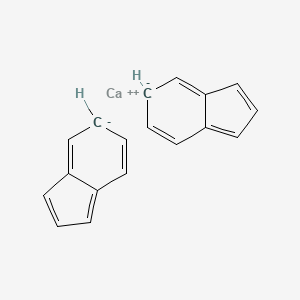
Bis(2-ethylbutoxy)(oxo)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-ethylbutoxy)(oxo)phosphanium is a compound that belongs to the class of phosphonium-based ionic liquids. These compounds are known for their unique properties, such as high thermal and chemical stability, low volatility, and wide electrochemical windows
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-ethylbutoxy)(oxo)phosphanium typically involves the reaction of phosphorus oxychloride with 2-ethylbutanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product . The general reaction scheme can be represented as follows:
POCl3+2C6H14O→(C6H14O)2PO+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethylbutoxy)(oxo)phosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: The ethylbutoxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically require the presence of a strong base or acid to facilitate the exchange of groups.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium compounds .
Scientific Research Applications
Bis(2-ethylbutoxy)(oxo)phosphanium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bis(2-ethylbutoxy)(oxo)phosphanium involves its interaction with various molecular targets and pathways. In catalysis, the compound acts as a Lewis acid, facilitating the formation of reactive intermediates that drive the reaction forward . In biological systems, its ionic nature allows it to interact with cell membranes and proteins, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Tributyl(ethyl)phosphonium diethyl phosphate
- Trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate
- Bis(2-oxo-3-oxazolidinyl)phosphinic chloride
Uniqueness
Bis(2-ethylbutoxy)(oxo)phosphanium stands out due to its unique combination of thermal stability, low volatility, and wide electrochemical window. These properties make it particularly suitable for high-temperature applications and as an electrolyte in electrochemical devices .
Properties
CAS No. |
37032-31-8 |
|---|---|
Molecular Formula |
C12H26O3P+ |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
bis(2-ethylbutoxy)-oxophosphanium |
InChI |
InChI=1S/C12H26O3P/c1-5-11(6-2)9-14-16(13)15-10-12(7-3)8-4/h11-12H,5-10H2,1-4H3/q+1 |
InChI Key |
JLRZILDWXCCLOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CO[P+](=O)OCC(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethanol, 2,2'-[(3-methylphenyl)imino]bis-, dibenzoate (ester)](/img/structure/B14680123.png)







![N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14680180.png)
![n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine](/img/structure/B14680194.png)
